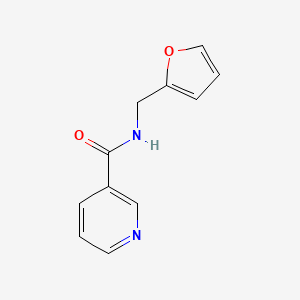![molecular formula C16H14BrNO3 B11179986 4-[(4-Bromo-3-methylphenyl)carbamoyl]phenyl acetate](/img/structure/B11179986.png)
4-[(4-Bromo-3-methylphenyl)carbamoyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Bromo-3-methylphenyl)carbamoyl]phenyl acetate is an organic compound that features a bromine atom, a methyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromo-3-methylphenyl)carbamoyl]phenyl acetate typically involves the reaction of 4-bromo-3-methylbenzoic acid with phenyl isocyanate, followed by acetylation. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Purification is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Bromo-3-methylphenyl)carbamoyl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated products.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-[(4-Bromo-3-methylphenyl)carbamoyl]phenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and polymers.
Mechanism of Action
The mechanism by which 4-[(4-Bromo-3-methylphenyl)carbamoyl]phenyl acetate exerts its effects involves interactions with specific molecular targets. The bromine atom and carbamoyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The acetate ester can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Similar in structure but lacks the carbamoyl and acetate groups.
4-Bromo-3-methylbenzoic acid: Shares the bromine and methyl groups but lacks the carbamoyl and acetate functionalities.
Phenyl acetate: Contains the acetate ester but lacks the bromine and carbamoyl groups.
Uniqueness
4-[(4-Bromo-3-methylphenyl)carbamoyl]phenyl acetate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom, carbamoyl group, and acetate ester allows for versatile applications in various fields of research.
Properties
Molecular Formula |
C16H14BrNO3 |
|---|---|
Molecular Weight |
348.19 g/mol |
IUPAC Name |
[4-[(4-bromo-3-methylphenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C16H14BrNO3/c1-10-9-13(5-8-15(10)17)18-16(20)12-3-6-14(7-4-12)21-11(2)19/h3-9H,1-2H3,(H,18,20) |
InChI Key |
GDVMWWDYDVPHSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)OC(=O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-3'-phenyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11179907.png)
![9-(2,4-dimethoxyphenyl)-6-[(E)-2-phenylethenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11179920.png)

![10-(4-fluorobenzoyl)-11-(4-methoxyphenyl)-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11179926.png)
![Propyl 4-({[1-(1-methoxypropan-2-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B11179931.png)
![N-cyclohexyl-2-[(ethoxyacetyl)amino]benzamide](/img/structure/B11179935.png)
![6-(3-chlorophenyl)-9-(2-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11179940.png)
![(3-fluorophenyl)(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11179945.png)
![12-(4-methylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11179953.png)
![3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11179966.png)
![3-(4-Fluorophenyl)-2-(methoxymethyl)-7-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11179969.png)

![2-(benzylsulfanyl)-N-(2-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11179979.png)

